molecular formula C8H5BrN2O2 B13094176 2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid

2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid

Cat. No.: B13094176
M. Wt: 241.04 g/mol
InChI Key: FFKSQLVRSCMRII-UHFFFAOYSA-N
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Description

Chemical Identity: 2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid (CAS: 192642-85-6) is a brominated pyridine derivative with a cyanoacetic acid functional group. Its molecular formula is C₇H₆BrNO₂, and it has a molecular weight of 216.03 g/mol . The compound features a pyridine ring substituted with a bromine atom at the 5-position and a cyanoacetic acid moiety at the 2-position. This structure confers unique electronic properties due to the electron-withdrawing effects of both the bromine and cyano groups, making it a versatile intermediate in organic synthesis.

Similar reactions yield heterocyclic dyes with moderate efficiency (e.g., 20% yields for structurally related dyes) .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-2-cyanoacetic acid

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-7(11-4-5)6(3-10)8(12)13/h1-2,4,6H,(H,12,13)

InChI Key

FFKSQLVRSCMRII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid typically involves the bromination of pyridine derivatives followed by the introduction of the cyanoacetic acid group. One common method is the reaction of 5-bromopyridine with cyanoacetic acid under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of 2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid involves its interaction with specific molecular targets and pathways. The bromine and cyano groups can participate in various biochemical reactions, influencing the activity of enzymes and receptors. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent differences:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid 192642-85-6 5-Br, 2-cyanoacetic acid C₇H₆BrNO₂ 216.03 Strong electron-withdrawing groups
2-(5-Bromo-3-chloropyridin-2-yl)acetic acid 1211525-50-6 5-Br, 3-Cl, 2-acetic acid C₇H₅BrClNO₂ 250.48 Halogenated (Br + Cl) for enhanced reactivity
2-(5-Chloropyridin-2-yl)acetic acid 1000522-43-9 5-Cl, 2-acetic acid C₇H₆ClNO₂ 171.58 Smaller halogen, lower molecular weight
Ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate 1245465-67-1 5-Br, ester/cyano groups C₁₀H₉BrN₂O₂ 269.10 Ester derivative for improved solubility

Key Observations :

  • Electronic Effects : The bromine atom increases the compound’s electrophilicity compared to chloro or methyl analogues, facilitating nucleophilic aromatic substitution reactions .
  • Functional Groups: The cyano group enhances conjugation and stabilizes intermediates in condensation reactions, unlike non-cyano derivatives (e.g., 2-(5-bromopyridin-2-yl)acetic acid) .

Spectroscopic and Physical Properties

Spectroscopic Data :

  • ¹H NMR: For structurally related dyes, the vinylic proton (from Knoevenagel condensation) appears as a singlet at δ 7.0–8.1 ppm, confirming conjugation between the pyridine ring and cyanoacetic acid .
  • ¹³C NMR: The cyano carbon resonates at δ ~115 ppm, while the carboxylic acid carbon appears at δ ~165 ppm, as seen in 2-cyanoacetic acid derivatives .

Physical Properties :

  • Solubility: The carboxylic acid group confers moderate polarity, but bromine’s hydrophobic effect reduces aqueous solubility compared to non-halogenated analogues.
  • Stability: The cyano group may render the compound susceptible to hydrolysis under acidic/basic conditions, unlike ester derivatives (e.g., ethyl cyanoacetate) .

Biological Activity

2-(5-Bromopyridin-2-yl)-2-cyanoacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and enzymatic inhibition. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing on diverse sources and case studies.

Synthesis

The synthesis of 2-(5-bromopyridin-2-yl)-2-cyanoacetic acid typically involves reactions between various pyridine derivatives and cyanoacetic acid. The process may include methods such as nucleophilic substitution or condensation reactions under controlled conditions to yield the desired product in high purity and yield.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancers. The mechanism appears to involve:

  • Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells by modulating key apoptotic pathways. Specifically, it down-regulates anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic factors like P53 and Bax .
  • Cell Cycle Arrest : It also induces cell cycle arrest, particularly at the G1/S phase transition, which is critical for preventing cancer cell proliferation .

Enzyme Inhibition

The compound exhibits significant inhibitory activity against various enzymes that are crucial for tumor growth and survival. For instance:

  • Kinase Inhibition : It has been identified as a reversible inhibitor of certain kinases involved in cancer signaling pathways. This reversible nature allows for a potentially safer therapeutic profile compared to irreversible inhibitors .
  • Targeting CDK4 : Molecular docking studies suggest that 2-(5-bromopyridin-2-yl)-2-cyanoacetic acid binds effectively to the active site of cyclin-dependent kinase 4 (CDK4), which is pivotal in cell cycle regulation .

Study 1: Cytotoxicity Assessment

In a comprehensive study assessing the cytotoxic effects of the compound, researchers found that it exhibited IC50 values in the low micromolar range across several cancer cell lines. The study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound over 24, 48, and 72 hours.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction & cell cycle arrest
HCT-11612CDK4 inhibition
HepG218Modulation of apoptotic pathways

Study 2: Enzyme Inhibition Profile

Another study focused on the inhibition profile against several kinases. The results indicated that the compound effectively inhibited TAK1 and other related kinases involved in inflammatory responses.

EnzymeIC50 (nM)Type of Inhibition
TAK150Reversible
CDK430Competitive
Other Kinases>100Non-selective

The biological activity of 2-(5-bromopyridin-2-yl)-2-cyanoacetic acid can be attributed to its structural features that facilitate interactions with target proteins:

  • Hydrophobic Interactions : The bromine atom on the pyridine ring enhances hydrophobic interactions with enzyme pockets.
  • Hydrogen Bonding : The cyano group can form hydrogen bonds with active site residues, stabilizing binding.
  • Electrostatic Interactions : The acidic nature of the carboxylic group contributes to electrostatic interactions with positively charged residues in target enzymes.

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